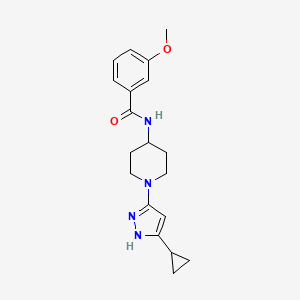

N-(1-(5-环丙基-1H-吡唑-3-基)哌啶-4-基)-3-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

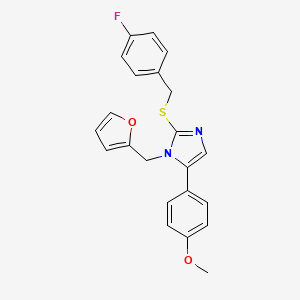

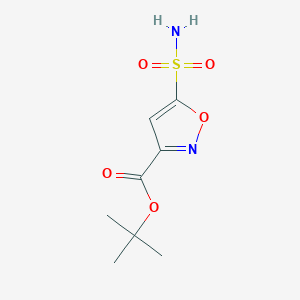

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-methoxybenzamide, also known as CPP-115, is a novel GABA aminotransferase inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.

科学研究应用

抗肿瘤活性

对与该化合物在结构上相关的聚甲氧基化稠合吡啶环系的一项研究显示出广谱抗肿瘤活性。具体而言,吡唑并[4,3-c]吡啶系列中的化合物对包括乳腺癌和小细胞肺癌在内的各种肿瘤细胞系表现出显着的效果,突出了它们作为抗肿瘤剂的潜力(Rostom, Hassan, & El-Subbagh, 2009)。

认知功能障碍治疗

涉及 NE-100 的研究是一种具有类似于“N-(1-(5-环丙基-1H-吡唑-3-基)哌啶-4-基)-3-甲氧基苯甲酰胺”的结构基序的西格玛受体配体,在减轻苯环利定在大鼠中诱导的认知功能障碍方面显示出有希望的结果。这表明在治疗与神经系统疾病相关的认知障碍方面具有潜在应用(Ogawa, Okuyama, Araki, & Otomo, 1994)。

受体配体效应

一项关于发现 G 蛋白偏向多巴胺能药物的研究确定了具有吡唑并[1,5-a]吡啶亚结构的化合物作为高亲和力多巴胺受体部分激动剂。这项研究强调了结构相似的化合物调节受体活性的潜力,表明在开发用于精神和神经系统疾病的治疗剂方面有应用(Möller et al., 2017)。

药物化合物合成

抗糖尿病药物瑞格列奈的合成和杂质鉴定涉及与“N-(1-(5-环丙基-1H-吡唑-3-基)哌啶-4-基)-3-甲氧基苯甲酰胺”相关的复杂化学结构。这项研究提供了对化学合成过程和药物杂质识别的见解,突出了此类化合物在开发和确保药物质量中的重要性(Kancherla et al., 2018)。

作用机制

Target of Action

The primary target of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methoxybenzamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.

Mode of Action

This interaction could potentially inhibit the activity of CDK2, thereby affecting cell division and proliferation .

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle regulation pathway. By inhibiting CDK2, the compound can disrupt the normal progression of the cell cycle, potentially leading to a decrease in cell proliferation .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its impact on cell division and proliferation. By inhibiting CDK2, the compound can disrupt the cell cycle, potentially leading to a decrease in cell proliferation .

生化分析

Biochemical Properties

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methoxybenzamide interacts with PAK4, a serine/threonine protein kinase . The compound’s interaction with PAK4 suggests that it may play a role in cellular functions regulated by this kinase, including cell growth, apoptosis inhibition, and cytoskeleton functions .

Cellular Effects

In cellular processes, N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methoxybenzamide has been observed to inhibit cell proliferation, migration, and invasion in the A549 cell line . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methoxybenzamide exerts its effects by inhibiting PAK4 . The compound’s binding interactions with PAK4 lead to changes in gene expression and enzyme inhibition or activation .

属性

IUPAC Name |

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-25-16-4-2-3-14(11-16)19(24)20-15-7-9-23(10-8-15)18-12-17(21-22-18)13-5-6-13/h2-4,11-13,15H,5-10H2,1H3,(H,20,24)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXMINGCPICBJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-(1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrolo[2,3-B]pyridin-3-YL)-2-oxoacetate](/img/structure/B2913125.png)

![1-(2-chlorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride](/img/structure/B2913131.png)

![6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2,5-dimethylbenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2913138.png)

![(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2913142.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-chlorophenyl)methyl]oxamide](/img/structure/B2913145.png)